molecular formula C23H25ClN4O2S B2629603 N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894888-83-6

N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2629603
CAS No.: 894888-83-6
M. Wt: 456.99
InChI Key: DKPCXEVWTXTIHX-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic compound featuring a triazaspiro[4.5]decane core. Its molecular formula is C₂₂H₂₃ClN₄O₂S, with a molecular weight of 442.97 g/mol . The structure includes three distinct substituents:

  • A 5-chloro-2-methylphenyl group at the carboxamide position.
  • A 4-methoxyphenyl group at the second position.
  • A methylsulfanyl (SCH₃) group at the third position.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-15-4-7-17(24)14-19(15)25-22(29)28-12-10-23(11-13-28)26-20(21(27-23)31-3)16-5-8-18(30-2)9-6-16/h4-9,14H,10-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCXEVWTXTIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic synthesis. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups such as the methoxy and methylsulfanyl groups through substitution reactions.
  • Final coupling reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups.

Scientific Research Applications

N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Compound 13: 8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-Diazaspiro[4.5]decane-2,4-Dione

  • Core Structure : Diazaspiro[4.5]decane (vs. triazaspiro in the target compound).
  • Substituents : Phenyl group at position 8; a piperazine-linked propyl chain at position 3.
  • Key Differences : The absence of a chloro-methylphenyl group and methylsulfanyl moiety. Piperazine inclusion may enhance solubility and CNS penetration.

Compound 14: 3-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-8-Phenyl-1,3-Diazaspiro[4.5]decane-2,4-Dione

  • Substituents : Similar to Compound 13 but with a 3-chlorophenyl modification on the piperazine ring.
  • Key Differences : Chlorine substitution on the phenyl ring may increase electrophilicity and binding affinity compared to the target compound’s methylsulfanyl group.
  • Activity : Enhanced selectivity for chlorinated receptor subtypes hypothesized .

Pesticide-Related Spirocyclic Compounds

Triticonazole (5-((4-Chlorophenyl)Methylene)-2,2-Dimethyl-1-(1H-1,2,4-Triazol-1-ylmethyl)Cyclopentanol)

  • Core Structure: Cyclopentanol with a triazole ring (vs. triazaspiro[4.5]decane).
  • Substituents : Chlorophenyl and triazole groups.
  • Key Differences: Simpler non-spiro framework; triazole moiety common in fungicides.
  • Use : Agricultural fungicide targeting ergosterol biosynthesis .

Propiconazole (1-((2-(2,4-Dichlorophenyl)tetrahydro-5-(2,2,2-Trifluoroethoxy)-1,3-Dioxolan-2-yl)Methyl)-1H-1,2,4-Triazole)

  • Core Structure : Dioxolane ring fused to a triazole.
  • Substituents : Dichlorophenyl and trifluoroethoxy groups.
  • Key Differences : Halogen-rich structure optimized for fungal membrane disruption, contrasting with the target compound’s methoxy and methylsulfanyl groups .

Close Analogues in Recent Reports

E972-0673: N-(5-Chloro-2-Methoxyphenyl)-2-(Methylsulfanyl)-3-Phenyl-1,4,8-Triazaspiro[4.5]deca-1,3-Diene-8-Carboxamide

  • Molecular Formula : C₂₂H₂₃ClN₄O₂S (identical to the target compound).
  • Substituent Variation : 5-Chloro-2-methoxyphenyl (vs. 5-chloro-2-methylphenyl in the target).

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound Triazaspiro[4.5]decane 442.97 5-Cl-2-MePh, 4-MeOPh, SCH₃ Under investigation
Compound 13 Diazaspiro[4.5]decane ~450 (estimated) Ph, Piperazine-propyl Pharmacological research
Triticonazole Cyclopentanol 317.80 ClPh, Triazole Agricultural fungicide
E972-0673 Triazaspiro[4.5]decane 442.97 5-Cl-2-MeOPh, Ph, SCH₃ Structural analog

Key Research Findings

Substituent Effects :

  • Chlorine and methoxy groups enhance electrophilicity and binding to hydrophobic pockets (common in both pharmaceuticals and pesticides) .
  • Methylsulfanyl (SCH₃) may improve metabolic stability over sulfur-free analogs but could reduce solubility .

Activity Gaps :

  • Unlike pesticidal triazoles (e.g., propiconazole), the target compound lacks a direct fungicidal motif (e.g., triazole ring), suggesting divergent applications .

Biological Activity

N-(5-Chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the available research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H25ClN4O3SC_{26}H_{25}ClN_4O_3S, with a molecular weight of approximately 509.02 g/mol. The structural representation includes a triazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H25ClN4O3S
Molecular Weight509.02 g/mol
InChIInChI=1S/C26H25ClN4O3S
InChIKeyWMZKTOCGGLHILX-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. A study highlighted that derivatives of similar structures showed moderate to good activity against various bacterial strains. Although specific data on the compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.

Anticancer Potential

Compounds with triazole moieties have been investigated for their anticancer properties. For instance, certain triazole derivatives showed promising results against colon carcinoma and breast cancer cell lines, with IC50 values indicating effective cytotoxicity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study: Triazole Derivatives

A study published in Nature examined a series of triazole derivatives that demonstrated significant activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Triazole AHCT-116 (Colon)6.2
Triazole BT47D (Breast)27.3

These findings suggest that the target compound may also exhibit similar anticancer activity due to its structural characteristics.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of triazole-containing compounds. Some studies have documented the effectiveness of related compounds in reducing inflammation in animal models, indicating a possible therapeutic application for inflammatory diseases.

Synthesis and Research Findings

The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide typically involves multi-step reactions starting from simpler precursors. The exact synthetic route may vary but often includes:

  • Formation of the triazole ring.
  • Introduction of substituents such as methylsulfanyl and chloro groups.
  • Final coupling to form the complete carboxamide structure.

Research Limitations

Despite the promising biological activities associated with similar compounds, specific studies directly investigating this compound's effects are sparse. Further research is necessary to elucidate its full biological profile and potential therapeutic applications.

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